Acetophenonimine
Overview
Description
Acetophenonimine is an organic compound that belongs to the class of imines It is derived from acetophenone, which is the simplest aromatic ketone this compound is characterized by the presence of an imine group (-C=N-) attached to the phenyl ring of acetophenone
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetophenonimine can be synthesized through the condensation reaction between acetophenone and an amine. The reaction typically involves the use of a dehydrating agent to facilitate the removal of water formed during the condensation process. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired imine product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale application of the aforementioned synthetic route. Industrial processes may employ continuous flow reactors to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Acetophenonimine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of this compound yields secondary amines.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of substituted imines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is often performed in an inert atmosphere to avoid side reactions.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed. The reaction conditions vary depending on the nucleophile used.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Substituted imines or amines.
Scientific Research Applications
Acetophenonimine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: this compound derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored the use of this compound derivatives as potential therapeutic agents for various diseases.
Industry: this compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of acetophenonimine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and the nature of the this compound derivative.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: The parent compound of acetophenonimine, used in the synthesis of various organic compounds.
Benzylideneaniline: Another imine compound with similar reactivity and applications.
Schiff Bases: A broad class of imine compounds with diverse applications in chemistry and biology.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of acetophenone and an imine group
Properties
IUPAC Name |
1-phenylethanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-7(9)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFWTLXJAGKJRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311252 | |
Record name | α-Methylbenzenemethanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13280-20-1 | |
Record name | α-Methylbenzenemethanimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13280-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Methylbenzenemethanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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